5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole is an organic compound with the molecular formula C7H7F5N2O. This compound is characterized by the presence of a pyrazole ring substituted with difluoromethoxy, dimethyl, and trifluoromethyl groups. It is a white solid that is soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole typically involves organic synthesis reactions. One common method involves the reaction of 1-methyl-3-trifluoromethyl-4-chloromethyl-5-difluoromethoxy-1H-pyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets and pathways. For instance, in herbicidal applications, it inhibits several fatty acid elongation steps necessary for shoot formation and cell proliferation in plants. This interference with new plant growth occurs at the apical meristem and the coleoptile[7][7].
Comparison with Similar Compounds
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole can be compared with other similar compounds such as:
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: This compound shares a similar pyrazole structure but has different substituents, leading to variations in chemical properties and applications.
1-Methyl-3-(trifluoromethyl)-4-(chloromethyl)-5-(difluoromethoxy)-1H-pyrazole: This compound is a precursor in the synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole and has distinct reactivity due to the presence of a chloromethyl group.
Properties
Molecular Formula |
C7H7F5N2O |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H7F5N2O/c1-3-4(7(10,11)12)13-14(2)5(3)15-6(8)9/h6H,1-2H3 |
InChI Key |
AGXPLJDEOKTGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C)OC(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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